

# Critical Micelle Concentration of Cremophor EL in Aqueous Solutions: A Technical Guide

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## Compound of Interest

Compound Name: Cremophor EL

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of **Cremophor EL** in aqueous solutions. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation who utilize this non-ionic surfactant. This document summarizes key quantitative data, details common experimental protocols for CMC determination, and provides visual workflows for these methodologies.

## Introduction to Cremophor EL and its Critical Micelle Concentration

**Cremophor EL** is a registered trademark of BASF and is chemically known as polyoxyl 35 castor oil. It is a non-ionic surfactant and solubilizing agent widely used in the pharmaceutical industry to formulate poorly water-soluble drugs for oral and intravenous administration. A key parameter governing its function as a solubilizer is its critical micelle concentration (CMC). The CMC is the concentration of a surfactant in a bulk phase at which micelles begin to form. Above the CMC, the surfactant molecules self-assemble into spherical structures called micelles, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.

The micellization process is a critical factor in the performance of **Cremophor EL** as a formulation excipient. Understanding its CMC is essential for optimizing drug delivery systems,

ensuring formulation stability, and predicting in vivo performance.

## Quantitative Data: CMC of Cremophor EL

The critical micelle concentration of **Cremophor EL** in aqueous solutions has been reported in various scientific publications and technical data sheets. The values can vary slightly depending on the experimental method, temperature, and purity of the **Cremophor EL** used. A summary of reported CMC values is presented in the table below for easy comparison.

Reported CMC Value	Units	Method of Determination	Reference(s)
~0.02	% (w/v or w/w)	Not always specified, often cited as a general value.	[1][2][3][4][5][6]
0.009	% (wt/vol)	Fluorescence probe (1-anilino,8-naphthalenesulfonic acid - ANS)	[7]

Note: The term "% (w/v)" refers to weight by volume (e.g., g/100 mL), while "% (w/w)" refers to weight by weight.

The most frequently cited CMC value for **Cremophor EL** is approximately 0.02%. This value is often provided in technical information from manufacturers.[3]

## Factors Influencing the CMC of Cremophor EL

The CMC of any surfactant, including **Cremophor EL**, is not an absolute value and can be influenced by several factors:

- **Temperature:** For many non-ionic surfactants, an increase in temperature can lead to a decrease in the CMC. This is due to the decreased hydration of the hydrophilic polyethylene oxide chains, which favors micellization.[8]
- **Presence of Electrolytes:** The addition of salts to solutions of non-ionic surfactants generally has a minimal effect on the CMC compared to ionic surfactants.[8]

- **Addition of Organic Molecules:** The presence of other organic molecules, including the active pharmaceutical ingredient (API) being formulated, can influence the CMC. Depending on their nature, these molecules can be incorporated into the micelles or alter the solvent properties, thereby affecting the concentration at which micelles form.[9]
- **Purity of the Surfactant:** **Cremophor EL** is a complex mixture of different molecules. Variations in the manufacturing process and the presence of impurities can lead to batch-to-batch variability in the CMC.

## Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of **Cremophor EL**. Each method relies on detecting a change in a specific physicochemical property of the solution as the surfactant concentration crosses the CMC. Below are detailed methodologies for common techniques.

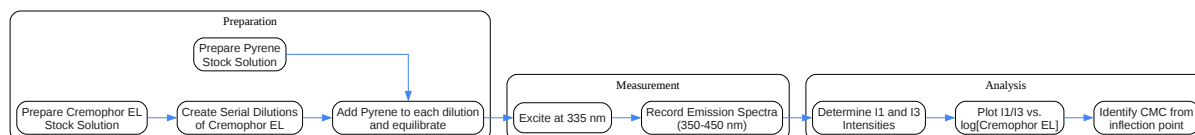
### Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

This method is based on the change in the microenvironment of a fluorescent probe as it partitions from the polar aqueous phase into the non-polar core of the micelles. Pyrene is a commonly used probe due to the sensitivity of its vibrational fine structure in the emission spectrum to the polarity of its surroundings.

#### Methodology:

- **Preparation of Stock Solutions:**
  - Prepare a concentrated stock solution of **Cremophor EL** in deionized water (e.g., 1% w/v).
  - Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol (e.g.,  $10^{-3}$  M).
- **Sample Preparation:**

- Prepare a series of aqueous solutions of **Cremophor EL** with varying concentrations, bracketing the expected CMC (e.g., from  $10^{-5}$  % to 0.1% w/v), by serial dilution of the stock solution.
- To each **Cremophor EL** solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g.,  $10^{-6}$  M) to avoid excimer formation.
- Allow the solutions to equilibrate for a specified period (e.g., 2-4 hours) in the dark to ensure the probe is distributed between the aqueous and micellar phases. The organic solvent for pyrene should be allowed to evaporate.
- Fluorescence Measurement:
  - Excite the pyrene in the solutions using a fluorometer at a fixed wavelength (typically around 335 nm).
  - Record the emission spectra (e.g., from 350 nm to 450 nm).
- Data Analysis:
  - From the emission spectra, determine the intensities of the first ( $I_1$ ) and third ( $I_3$ ) vibronic peaks (typically around 373 nm and 384 nm, respectively).
  - Plot the ratio of the intensities ( $I_1/I_3$ ) as a function of the logarithm of the **Cremophor EL** concentration.
  - The plot will show a sigmoidal decrease. The CMC is determined from the inflection point of this curve, often calculated as the point of maximum change in the slope.



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**Caption:** Workflow for CMC determination using fluorescence spectroscopy.

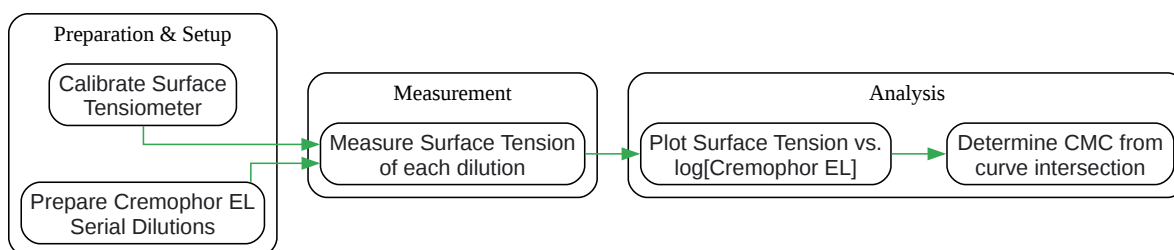
## Surface Tensiometry

This classical method is based on the principle that surfactant molecules accumulate at the air-water interface, leading to a decrease in surface tension. Once the interface is saturated, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.

### Methodology:

- Preparation of Solutions:
  - Prepare a series of **Cremophor EL** solutions in deionized water with concentrations spanning a wide range around the expected CMC.
- Instrument Setup and Calibration:
  - Use a surface tensiometer (e.g., employing the Du Noüy ring or Wilhelmy plate method).
  - Calibrate the instrument according to the manufacturer's instructions, typically with deionized water of a known surface tension.
- Measurement:

- Measure the surface tension of each **Cremophor EL** solution, starting from the lowest concentration.
- Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements.
- Allow sufficient time for the surface tension reading to stabilize for each solution, as the migration of surfactant molecules to the interface is a time-dependent process.
- Data Analysis:
  - Plot the surface tension ( $\gamma$ ) as a function of the logarithm of the **Cremophor EL** concentration.
  - The resulting plot will show a region of decreasing surface tension followed by a plateau.
  - The CMC is determined from the intersection of the two linear portions of the curve.



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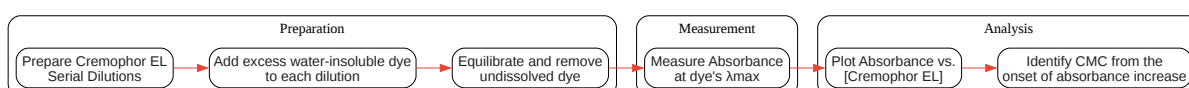
**Caption:** Workflow for CMC determination using surface tensiometry.

## UV-Vis Spectroscopy (Dye Solubilization Method)

This technique utilizes a water-insoluble dye. Below the CMC, the dye has very low solubility in the aqueous solution. Above the CMC, the dye is solubilized in the hydrophobic core of the micelles, leading to a significant increase in its absorbance.

Methodology:

- Preparation of Solutions:
  - Prepare a series of **Cremophor EL** solutions in deionized water across a range of concentrations.
  - Select a water-insoluble dye that has a strong absorbance in the UV-Vis range (e.g., Sudan Red, Orange OT).
- Sample Preparation:
  - Add an excess amount of the dye to each **Cremophor EL** solution.
  - Agitate the solutions for an extended period (e.g., 24-48 hours) at a constant temperature to reach solubilization equilibrium.
  - After equilibration, remove the undissolved dye by filtration or centrifugation.
- UV-Vis Measurement:
  - Measure the absorbance of the clear supernatant of each solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) of the dye.
- Data Analysis:
  - Plot the absorbance of the dye as a function of the **Cremophor EL** concentration.
  - The plot will show a sharp increase in absorbance at the point where micelles begin to form and solubilize the dye.
  - The CMC is determined from the concentration at which this sharp increase in absorbance begins.



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